molecular formula C26H26N2O5 B063994 Z-FY-Cho CAS No. 167498-29-5

Z-FY-Cho

Cat. No.: B063994
CAS No.: 167498-29-5
M. Wt: 446.5 g/mol
InChI Key: QVDJMLQSYRSZKC-UPVQGACJSA-N
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Description

Z-FY-CHO (Z-Phe-Tyr-CHO) is a potent and selective cathepsin L (CTSL) inhibitor with the molecular formula C₂₆H₂₆N₂O₅ and a molecular weight of 446.49 . It exhibits specificity for cathepsin L over other cysteine proteases, making it a critical tool in studying CTSL-mediated pathways in cancer, neurodegeneration, and viral infections. This compound functions by forming a covalent bond with the active site of CTSL, irreversibly inhibiting its proteolytic activity . Preclinical studies highlight its roles in radiosensitizing glioma cells, reducing cell migration/invasion in breast cancer, and modulating neuroprotective pathways under ischemic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cathepsin L inhibitors typically involves the design and optimization of peptide-based or small molecule inhibitors. One common approach is the incorporation of thioamide substitutions in peptide backbones to enhance proteolytic stability and selectivity . The synthetic routes often include solid-phase peptide synthesis, followed by purification and characterization using techniques such as high-performance liquid chromatography and mass spectrometry.

Industrial Production Methods: Industrial production of cathepsin L inhibitors may involve large-scale synthesis using automated peptide synthesizers and advanced purification methods. The production process must ensure high purity and yield, adhering to stringent quality control standards. Additionally, the development of cost-effective and scalable synthetic routes is crucial for commercial viability.

Chemical Reactions Analysis

Types of Reactions: Cathepsin L inhibitors primarily undergo reactions that modify their peptide or small molecule structures to enhance their inhibitory potency and selectivity. These reactions include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are modified peptide or small molecule inhibitors with enhanced stability, selectivity, and inhibitory potency against cathepsin L .

Scientific Research Applications

Cancer Research and Therapy

Z-FY-Cho has been extensively studied for its role in cancer treatment, particularly due to its ability to inhibit cathepsin L, which is implicated in tumor progression and metastasis.

Case Studies

  • A preclinical study evaluated the effects of this compound on prostate and breast cancer models. The results demonstrated that this inhibitor could reduce tumor growth and metastasis, indicating its therapeutic potential .

Neurodegenerative Diseases

This compound is also being explored for its implications in neurodegenerative diseases, particularly Alzheimer’s disease (AD).

Role in Amyloid Beta Toxicity

  • In vitro studies using SH-SY5Y neuroblastoma cells exposed to amyloid beta (Aβ42) revealed that this compound alters the subcellular localization of cathepsin L from nuclear to cytoplasmic compartments. This shift is hypothesized to mitigate the toxic effects associated with Aβ42 exposure, potentially offering a new therapeutic strategy for AD .

Case Studies

  • A study focused on the role of cathepsin L in nuclear laminopathy associated with AD found that this compound could prevent the cleavage of lamin B1, a key protein involved in nuclear integrity. This suggests that targeting cathepsin L with this compound may help preserve nuclear structure in neuronal cells affected by AD .

Cellular Biology Applications

Beyond its therapeutic implications, this compound serves as a valuable tool in cellular biology research.

Investigating Cathepsin L Function

  • Researchers utilize this compound to dissect the biological functions of cathepsin L within various cellular contexts. By inhibiting this protease, scientists can study its role in processes such as apoptosis, autophagy, and protein turnover.

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Cancer TherapyInhibits cell migration/invasionReduced metastasis in prostate/breast cancer models
Enhances radiosensitivityImproved efficacy of radiation therapy
Neurodegenerative DiseasesAlters localization of cathepsin LMitigated Aβ42 toxicity effects
Prevents lamin B1 cleavagePreserved nuclear integrity in neuronal cells
Cellular BiologyInvestigates biological functions of cathepsin LInsights into apoptosis and protein turnover

Mechanism of Action

Cathepsin L inhibitors exert their effects by binding to the active site of cathepsin L, thereby preventing the enzyme from cleaving its substrate proteins. This inhibition can be achieved through various mechanisms, including covalent and non-covalent interactions. The molecular targets and pathways involved in the inhibition of cathepsin L include the disruption of proteolytic activity, modulation of antigen presentation, and interference with viral entry into host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism and Selectivity

Z-FY-CHO is distinguished from other cathepsin inhibitors by its high selectivity for CTSL. For example:

  • CA-074: A cathepsin B (CTSB)-specific inhibitor.
  • E-64 : A broad-spectrum cysteine protease inhibitor. While E-64 targets multiple cathepsins (including CTSL and CTSB), this compound’s specificity allows precise modulation of CTSL-dependent pathways without confounding off-target effects .

Functional Outcomes in Disease Models

2.2.1. Cancer Therapy
  • Glioma Radiosensitization: this compound (2.5–10 μM) combined with ionizing radiation (IR) reduced U251 glioma cell clonogenicity (surviving fraction, SF = 0.22 vs. SF = 0.83 for IR alone) by inducing G2/M arrest and suppressing NF-κB-mediated DNA repair . In contrast, MSKE (a natural compound targeting CUX1 in breast cancer) showed superior efficacy in reducing triple-negative breast cancer (TNBC) cell viability but lacked radiosensitizing effects .
  • Breast Cancer :
    this compound restored estrogen receptor-alpha (ER-α) expression in TNBC cells but localized ER-α to the cytoplasm, unlike MSKE, which promoted nuclear ER-α re-expression. This cytoplasmic sequestration rendered this compound ineffective in combination with 4-hydroxytamoxifen (cell viability increased by 20–30%), whereas MSKE synergized with tamoxifen .

2.2.2. Neuroprotection and Viral Infections
  • In contrast, chloroquine (a lysosomotropic agent) blocked viral escape from endosomes in MNV-1-infected cells, a mechanism distinct from this compound’s protease inhibition .

Pharmacokinetic and Structural Differences

  • Membrane Permeability: this compound is membrane-permeable, enabling intracellular and extracellular CTSL inhibition .
  • Bone Resorption: this compound inhibited collagen degradation in osteoclasts, reducing bone loss in menopausal mouse models (50% reduction at 10 mg/kg), whereas alendronate (a bisphosphonate) acts via osteoclast apoptosis without targeting CTSL .

Data Tables

Table 1: Comparative Efficacy of this compound and Similar Compounds

Compound Target Key Application Effective Concentration Outcome (vs. Control) Reference
This compound CTSL Glioma radiosensitization 10 μM SF = 0.22 (IR + this compound)
CA-074 CTSB Neuroprotection 10 μM No effect on LG3 during OGD
MSKE CUX1/ER-α TNBC therapy 20 μg/mL 60% reduction in cell viability
Chloroquine Lysosomal pH Viral infection 40 μM 80% MNV-1 retention in endosomes

Table 2: this compound in Preclinical Models

Disease Model Mechanism Key Finding Reference
Glioblastoma NF-κB suppression + G2/M arrest SER = 1.31 (radiosensitization)
TNBC Cytoplasmic ER-α re-expression No synergy with tamoxifen
Ischemic Neurons CTSL activity modulation LG3 reduced by 40% after 24 h normoxia
Osteoporosis Collagen degradation inhibition 50% bone loss reduction at 10 mg/kg

Critical Analysis of Divergent Findings

  • Contradiction in Breast Cancer : While this compound restored ER-α expression, its cytoplasmic localization paradoxically increased cell viability with tamoxifen, contrasting with nuclear ER-α’s therapeutic role . This underscores the importance of subcellular target localization in drug design.
  • Context-Dependent Neuroprotection : this compound’s inability to block LG3 during acute OGD but efficacy in chronic CTSL inhibition highlights its therapeutic window limitations in stroke models .

Biological Activity

Z-FY-CHO is a potent and selective inhibitor of cathepsin L (CTSL), a cysteine protease involved in various biological processes, including cellular senescence, cancer progression, and viral replication. This article examines the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

This compound selectively inhibits CTSL by binding to its active site, thereby preventing the proteolytic cleavage of substrates that are critical for various cellular functions. This inhibition has been shown to affect several pathways:

  • Cellular Senescence : Inhibition of CTSL by this compound has been linked to reduced expression of CUX1 and p16INK4a, markers associated with cellular senescence. Studies indicate that treatment with this compound leads to decreased levels of these proteins in human endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), suggesting a role in modulating senescence-related pathways .
  • Cancer Progression : this compound's ability to inhibit CTSL has implications for cancer management. By blocking CTSL activity, this compound can enhance the radiosensitivity of cancer cells, as demonstrated in studies where its application resulted in increased DNA damage and apoptosis in irradiated U251 glioblastoma cells .

1. Cellular Senescence and CTSL Inhibition

A study published in Aging demonstrated that this compound effectively suppressed cellular senescence in human ECs by downregulating CUX1 and p16INK4a expression. The research employed SA-β-gal staining to quantify senescent cells, revealing a significant reduction in senescence markers upon treatment with this compound .

Cell Type Treatment CUX1 Expression p16INK4a Expression Senescence Markers
Human ECsThis compoundDecreasedDecreasedReduced
Human VSMCsThis compoundDecreasedDecreasedReduced

2. Effects on Neuronal Cells

In a study examining the effects of oxygen-glucose deprivation (OGD) on neuronal cells, this compound was unable to prevent the increase in LG3 levels post-reperfusion but did show some modulatory effects on normoxic cultures. This indicates that while this compound can influence certain pathways, its efficacy may vary depending on the cellular context .

3. Viral Replication Inhibition

This compound has also been studied for its antiviral properties. In experiments involving murine norovirus (MNV) and other viruses, treatment with this compound significantly reduced viral titers, implicating CTSL as a facilitator of viral entry and replication .

Virus Type Inhibitor Used Viral Titer Reduction
MNVThis compound649.4–801.2-fold
PECThis compound32.6–106-fold

Implications for Therapeutic Applications

The biological activity of this compound highlights its potential as a therapeutic agent in various contexts:

  • Cancer Therapy : By enhancing radiosensitivity through CTSL inhibition, this compound may be beneficial in combination therapies for cancer treatment.
  • Anti-Aging Research : Its role in modulating cellular senescence opens avenues for research into age-related diseases.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Z-FY-CHO's efficacy as a cathepsin L (CTSL) inhibitor in vitro?

  • Methodological Answer : Standard protocols involve pre-treating cells with this compound (e.g., 10 μM for 1 hour) before inducing stress (e.g., 6-OHDA exposure). Use Western blotting to quantify CTSL expression and autophagy markers (LC3-II, P62). Include controls with untreated cells and CTSL-specific activity assays (e.g., Magic Red MR-(FR)2 fluorescence) to validate inhibition .

Q. How should researchers select appropriate in vivo models to study this compound's antiviral effects?

  • Methodological Answer : Use SARS-CoV-2-infected animal models (e.g., mice) with timed drug administration. Begin this compound treatment at day 0 post-infection and measure viral RNA copies via RT-qPCR. Compare with later-stage inhibitors (e.g., E64d) to evaluate prophylactic vs. therapeutic efficacy. Include histopathological analysis of lung/nasal tissues to assess structural recovery .

Q. What are the critical controls for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Negative controls: Untreated cells/animals and vehicle-only groups.
  • Positive controls: Known CTSL activators (e.g., TNF-α) or inhibitors (e.g., E64d).
  • Technical replicates: Triplicate measurements of protein/gene expression (e.g., Western blot, RT-qPCR) with normalization to housekeeping genes (e.g., β-actin) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's role in autophagy and apoptosis?

  • Methodological Answer : Contradictions may arise from cell-type-specific responses or concentration-dependent effects. Design dose-response experiments (1–50 μM) and use flow cytometry to differentiate apoptotic (Annexin V/PI) vs. autophagic (LC3 puncta) markers. Cross-validate findings with siRNA-mediated CTSL knockdown models to isolate this compound's mechanism .

Q. What strategies optimize this compound delivery in tissue-specific targeting?

  • Methodological Answer : Use nanoparticle encapsulation to enhance bioavailability in organs like the lungs. Assess tissue distribution via fluorescent tagging and HPLC quantification. Compare pharmacokinetic profiles (Cmax, t½) across administration routes (e.g., intravenous vs. intranasal) in preclinical models .

Q. How should researchers validate this compound's off-target effects in multi-omics studies?

  • Methodological Answer : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of this compound-treated vs. untreated cells. Use bioinformatics tools (e.g., KEGG pathway analysis) to identify dysregulated pathways beyond CTSL. Validate putative off-targets with CRISPR-Cas9 knockouts and functional rescue assays .

Q. Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?

  • Methodological Answer : Apply non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to quantify uncertainty .

Q. How can researchers address heterogeneity in this compound study outcomes across different cell lines?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify covariates (e.g., baseline CTSL expression, cell lineage). Use stratified randomization in experiments and include interaction terms in regression models to account for cell-line-specific variability .

Q. Ethical & Documentation Standards

Q. What documentation is required for peer-reviewed publication of this compound studies?

  • Methodological Answer :

  • Materials : Report CAS number, purity (HPLC ≥95%), and storage conditions (-20°C in DMSO).
  • Methods : Detail experimental timelines, animal ethics approvals, and blinding protocols.
  • Data : Deposit raw data (e.g., RNA-seq, blot images) in public repositories (e.g., Zenodo) with FAIR compliance .

Q. How should researchers disclose conflicting results in grant proposals or manuscripts?

  • Methodological Answer : Frame contradictions as opportunities for mechanistic exploration. Use supplementary tables to juxtapose conflicting datasets and propose hypotheses (e.g., context-dependent CTSL activation). Cite preprints or peer-reviewed studies with divergent findings to demonstrate scholarly rigor .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDJMLQSYRSZKC-UPVQGACJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167498-29-5
Record name N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.